molecular formula C20H18F3N5O2S B2555797 N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide CAS No. 900019-60-5

N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide

Cat. No. B2555797
CAS RN: 900019-60-5
M. Wt: 449.45
InChI Key: SSTABQRIRURKDW-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is a useful research compound. Its molecular formula is C20H18F3N5O2S and its molecular weight is 449.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacological and Environmental Stability

  • Degradation and Stability Analysis : A study focused on the degradation processes of nitisinone, a compound structurally related to N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide, highlighted the importance of understanding the stability and degradation pathways of such compounds in various conditions. The research employed LC-MS/MS to study nitisinone's stability, identifying major degradation products and shedding light on potential risks and benefits of its medical application (Barchańska et al., 2019).

Organic Synthesis and Methodology

  • Synthetic Methodologies : The synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been explored to improve efficiency and reduce environmental impact. This research reflects ongoing efforts to develop safer, more cost-effective synthetic routes for complex molecules (Qiu et al., 2009).

Environmental Impact and Control Measures

  • Nitrogenous Disinfection By-products : The presence of nitrogenous disinfection by-products (N-DBPs) in drinking water, including nitrosamines and cyanogen halides, has raised concerns due to their high toxicity. Studies on the occurrence, control, and environmental impact of N-DBPs provide crucial insights into managing these contaminants in water sources (Bond et al., 2011).

Biomarker Development for Cancer and Tobacco Exposure

  • Carcinogen Metabolites as Biomarkers : Research on human urinary carcinogen metabolites offers a practical approach for understanding the relationship between tobacco exposure and cancer. Identifying specific metabolites in urine can serve as biomarkers for assessing exposure levels and the effectiveness of tobacco harm reduction strategies (Hecht, 2002).

Advanced Oxidation Processes for Drug Degradation

  • Degradation of Pharmaceuticals : The application of advanced oxidation processes (AOPs) for the degradation of pharmaceutical compounds, such as acetaminophen, demonstrates the potential of these methods in treating water and reducing environmental contamination. This research emphasizes the importance of understanding degradation pathways, kinetics, and by-products to enhance treatment processes (Qutob et al., 2022).

properties

IUPAC Name

N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O2S/c21-20(22,23)15-4-7-17(18(12-15)28(29)30)26-8-1-9-27(11-10-26)19(31)25-16-5-2-14(13-24)3-6-16/h2-7,12H,1,8-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTABQRIRURKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=S)NC2=CC=C(C=C2)C#N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide

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